6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenolic compounds with β-ketoesters in the presence of acid catalysts such as sulfuric acid or Lewis acids . The starting material, 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one, is prepared by reacting 1-(2,4-dihydroxyphenyl) ethanone with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. These methods may include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific enzymes and preventing their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-7-methoxy-4-methyl-2H-chromen-2-one: Another coumarin derivative with similar structural features.
4-Hydroxy-1-methylpiperidine: A related compound with a piperidine ring, used in various chemical and biological applications.
Uniqueness
6-Hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is unique due to its specific combination of a chromen-2-one core and a piperidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
6-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-4-6-17(7-5-11)10-12-8-16(19)20-15-3-2-13(18)9-14(12)15/h2-3,8-9,11,18H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMLXRMFLUCRTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.